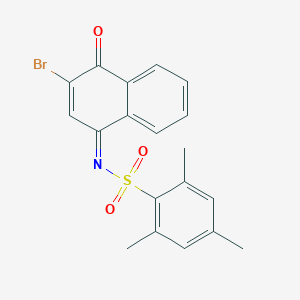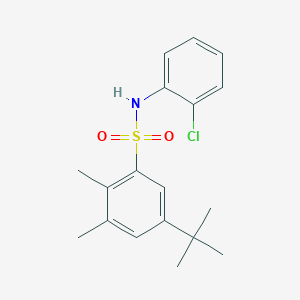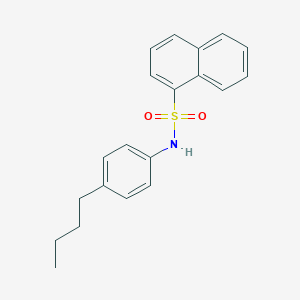
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as BON, is a compound that has been extensively studied for its potential therapeutic applications. BON belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Tubulin is a protein that plays a crucial role in cell division, and its polymerization is necessary for the formation of microtubules, which are essential for the proper functioning of the cytoskeleton. This compound binds to the colchicine-binding site of tubulin, which prevents tubulin from polymerizing and disrupts microtubule dynamics. This leads to cell cycle arrest and eventually apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth and proliferation. This compound also inhibits the production of inflammatory cytokines, which reduces inflammation and may have therapeutic implications in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has several advantages for lab experiments. It has a high potency and selectivity for cancer cells, which makes it an attractive candidate for cancer therapy. This compound has also been shown to have low toxicity in normal cells, which is an important consideration for the development of anticancer agents. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its efficacy in vivo.
Future Directions
There are several future directions for the research on N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide. One direction is to develop more potent and selective analogs of this compound that can overcome its limitations. Another direction is to investigate the combination of this compound with other anticancer agents to enhance its efficacy. This compound has also been shown to have potential as an anti-inflammatory agent, and further research is needed to explore its therapeutic applications in inflammatory diseases. Overall, the research on this compound has provided valuable insights into its potential as a therapeutic agent, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the condensation reaction between 3-bromo-4-hydroxy-1-naphthaldehyde and 2,4,6-trimethylbenzenesulfonamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity, and the compound has been characterized by various spectroscopic techniques.
Scientific Research Applications
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often impaired in cancer cells.
In addition to its anticancer activity, this compound has also been studied for its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Properties
Molecular Formula |
C19H16BrNO3S |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16BrNO3S/c1-11-8-12(2)19(13(3)9-11)25(23,24)21-17-10-16(20)18(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
InChI Key |
LOYOBXXMALEPAS-FXBPSFAMSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)


![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)

![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)
